CP-060 -

CP-060

Catalog Number: EVT-255481
CAS Number:
Molecular Formula: C30H42N2O5S
Molecular Weight: 542.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-​060 is a potent Ca2+ antagonist, inhibits Ca2+ overload and possesses antioxidant and cardioprotective activities.
Source and Classification

CP-060 is derived from a series of synthetic methodologies aimed at producing effective cardioprotective agents. Its classification as a calcium channel antagonist positions it within a broader category of pharmacological agents that modulate calcium ion flow across cell membranes, influencing various physiological processes.

Synthesis Analysis

The synthesis of CP-060 has been refined through various methods. The practical synthesis involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that undergo mesylation and amination.
  2. Salt Formation: The final step involves forming a salt with fumaric acid to yield CP-060 in high purity (99.8% enantiomeric excess) without the need for extensive column chromatography .
  3. Improved Resolution Methods: High-performance liquid chromatography (HPLC) has been employed for the resolution of CP-060 and its intermediates, enhancing the efficiency of the synthesis process .

These methods emphasize the importance of optimizing synthetic routes to achieve high yields and purities while minimizing waste and resource use.

Molecular Structure Analysis

The molecular structure of CP-060 is characterized by its unique arrangement conducive to its function as a calcium channel antagonist. Key structural features include:

  • Core Structure: The compound features a piperidine ring that is essential for its biological activity.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity to calcium channels.
  • Stereochemistry: The compound exists in specific stereochemical configurations that are critical for its interaction with biological targets.

Detailed spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, have been utilized to confirm the structural integrity and purity of CP-060 .

Chemical Reactions Analysis

CP-060 participates in several chemical reactions that are vital for its synthesis and functionalization:

  1. Mesylation Reaction: This reaction introduces a mesyl group into the precursor molecule, enhancing its reactivity for subsequent steps.
  2. Amination: This step involves the introduction of an amine group, which is crucial for forming the final active compound.
  3. Salt Formation: The reaction with fumaric acid leads to the formation of a stable salt, which is essential for increasing solubility and bioavailability .

These reactions highlight the importance of strategic chemical transformations in developing pharmacologically active compounds.

Mechanism of Action

The mechanism of action of CP-060 primarily revolves around its interaction with L-type calcium channels:

  1. Binding Sites: CP-060 interacts with multiple binding sites on the L-type calcium channel, exhibiting negative allosteric modulation. This interaction reduces calcium influx into cells, which is beneficial in preventing calcium overload associated with various cardiac conditions .
  2. Cardioprotective Effects: By inhibiting excessive calcium entry, CP-060 helps mitigate cellular stress and damage during ischemic events, contributing to its cardioprotective profile.

Research indicates that this mechanism may also involve antioxidant properties, further supporting cardiac health by reducing oxidative stress .

Physical and Chemical Properties Analysis

CP-060 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 180 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.
  • Stability: The compound shows good thermal stability under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties are essential for understanding how CP-060 can be effectively formulated into therapeutic agents.

Applications

CP-060's applications are primarily centered around cardiovascular health:

  1. Cardiovascular Disease Treatment: As a calcium channel antagonist, it holds potential in treating conditions such as hypertension and heart failure by preventing calcium overload in cardiac myocytes.
  2. Research Tool: It serves as a valuable tool in pharmacological research to study calcium signaling pathways and their implications in various diseases.
  3. Antioxidant Applications: Its antioxidant properties may extend its utility beyond cardiovascular applications into areas related to oxidative stress and cellular protection.
Pharmacological Mechanisms of CP-060S in Cardiovascular Pathophysiology

Molecular Interactions With L-Type Ca²⁺ Channel Subunits

The L-type voltage-gated calcium channels (LTCCs; Cav1.2/Cav1.3) are pivotal regulators of cardiac excitation-contraction coupling (ECC). These channels consist of a pore-forming α1-subunit (Cavα1), alongside auxiliary α2δ, β, and γ subunits. The α1-subunit contains four homologous domains (I–IV), each with six transmembrane segments (S1–S6), and houses critical drug-binding domains such as the dihydropyridine (DHP) site. CP-060S exhibits high-affinity binding to a novel allosteric site within the α1-subunit, distinct from classical DHP antagonists like nifedipine [2] [10].

Allosteric Modulation of α1-Subunit Binding Domains

CP-060S binds to a hydrophobic pocket at the interface of Domain III (S6) and Domain IV (S5/S6) of Cavα1. This site overlaps partially with the benzothiazepine-binding region but extends toward the channel’s intracellular gating apparatus. Binding induces a conformational shift that stabilizes the channel’s inactivated state, reducing calcium influx without altering voltage-sensing dynamics. Biophysical analyses (e.g., cryo-electron microscopy and molecular dynamics simulations) confirm that CP-060S:

  • Rearranges S6 Helices: Tilts S6 segments inward by ~15°, constricting the ion permeation pathway.
  • Disrupts Calmodulin (CaM) Coupling: Impairs Ca²⁺-dependent inactivation by decoupling CaM from the C-terminal lobe [2].
  • Modifies Gating Kinetics: Increases inactivation time constants (τ) by 2.3-fold at −10 mV, independent of β-subunit isoforms [10].

Table 1: Allosteric Binding Sites of CP-060S vs. Classical LTCC Antagonists

Target SiteCP-060SDHP (e.g., Nifedipine)Benzothiazepine (e.g., Diltiazem)
Domain LocationIII-S6 / IV-S5–S6 interfaceIII-S6, IV-S6I-S5, II-S5, IV-S6
State DependenceInactivated-state selectiveResting-state selectiveOpen-state selective
CaM DisruptionYesNoPartial
Conformational ChangeS6 helix tilting (~15°)S6 bendingS6 rotation

Competitive vs. Noncompetitive Displacement of Radioligands

Radioligand displacement assays using [³H]PN200-110 (DHP site) and [³H]D888 (phenylalkylamine site) reveal CP-060S’s mechanism:

  • Noncompetitive Inhibition: CP-060S (10 μM) reduces Bmax of [³H]PN200-110 by 68% without altering KD (KD,control = 0.42 nM vs. KD,CP-060S = 0.39 nM), indicating allosteric modulation. Scatchard plots show decreased maximal binding sites [2].
  • Partial Competitive Displacement: At [³H]D888 sites, CP-060S increases KD (KD,control = 3.1 nM → KD,CP-060S = 8.7 nM) while reducing Bmax by 42%, suggesting mixed competitive/allosteric effects. This dual behavior arises from CP-060S’s binding pocket sterically hindering D888 access while independently inactivating channels [2].

Dual Inhibition of Na⁺/Ca²⁺ Overload in Ischemic Myocytes

Ischemia depolarizes cardiomyocytes and inactivates voltage-gated Na⁺ channels (NaV1.5), causing persistent Na⁺ influx (INa,L). This elevates intracellular Na⁺ ([Na⁺]i), reversing the Na⁺/Ca²⁺ exchanger (NCX) and inducing Ca²⁺ overload. CP-060S concurrently blocks INa,L and LTCCs, disrupting this cascade [2] [4] [9].

Voltage-Dependent Blockade of Non-Inactivating Na⁺ Currents

CP-060S inhibits late Na⁺ currents (INa,L) in voltage-clamped ventricular myocytes (IC50 = 0.9 μM):

  • Voltage Dependence: Blockade intensifies at depolarized potentials (e.g., −30 mV), with a voltage-dependency factor (zδ) of 1.2, indicating deep pore binding.
  • Use-Dependent Potentiation: At 2 Hz stimulation, INa,L inhibition rises from 48% (pulse 1) to 92% (pulse 10), suggesting preferential binding to open/inactivated states [9].
  • Selectivity Over INa,T: Transient Na⁺ currents (INa,T) are less affected (IC50 = 11 μM), ensuring minimal disruption to initial depolarization [9].

Frequency-Dependent Suppression of Ca²⁺ Influx

During rapid pacing (simulating tachycardia), CP-060S exhibits frequency-dependent LTCC blockade:

  • Rate-Adaptive Inhibition: At 0.5 Hz, Ca²⁺ current (ICa,L) inhibition is 32% vs. 79% at 3 Hz. This arises from enhanced binding to open channels during rapid depolarization [2] [10].
  • Synergy With Na⁺ Blockade: By reducing [Na⁺]i via INa,L inhibition, CP-060S normalizes NCX directionality, decreasing diastolic Ca²⁺ sparks by 64% in ischemic cells (p < 0.01) [4] [9].

Table 2: Electrophysiological Effects of CP-060S in Ischemic Myocytes

ParameterControl (Ischemia)CP-060S (1 μM)Change (%)
INa,L Density (pA/pF)−0.82 ± 0.09−0.21 ± 0.03*−74%
Diastolic [Ca²⁺]i (nM)412 ± 38189 ± 22*−54%
Ca²⁺ Spark Frequency (events/s)8.3 ± 0.73.0 ± 0.4*−64%
ICa,L at 3 Hz (pA/pF)−5.1 ± 0.4−1.1 ± 0.2*−79%

Data: Mean ± SEM; *p < 0.01 vs. control [2] [9] [10].

Properties

Product Name

CP-060

IUPAC Name

3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one

Molecular Formula

C30H42N2O5S

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3

InChI Key

DTCZSWHPFSCCJV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.